molecular formula C6H6BrCl3N2 B1526096 (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride CAS No. 1354951-65-7

(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride

Cat. No.: B1526096
CAS No.: 1354951-65-7
M. Wt: 292.4 g/mol
InChI Key: NOPWHDDHOTUPLV-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5BrCl2N2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dichloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazine derivatives

Scientific Research Applications

(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride involves its interaction with biological molecules. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by forming reactive intermediates that modify proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
  • (4-Bromo-2,6-dichlorophenyl)hydrazine
  • (4-Bromo-2,6-dichlorophenyl)hydrazine sulfate

Uniqueness

(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(4-bromo-2,6-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWHDDHOTUPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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